molecular formula C18H20ClN B15336955 3-(9,9-Dimethyl-2-fluorenyl)azetidine Hydrochloride

3-(9,9-Dimethyl-2-fluorenyl)azetidine Hydrochloride

Cat. No.: B15336955
M. Wt: 285.8 g/mol
InChI Key: OQDCAVBANHDXQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD32662257, also known as 3-(9,9-Dimethyl-2-fluorenyl)azetidine Hydrochloride, is a chemical compound primarily used for research and development purposes. This compound is notable for its unique structure, which includes a fluorenyl group attached to an azetidine ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9,9-Dimethyl-2-fluorenyl)azetidine Hydrochloride typically involves the coupling of 9,9-dimethylfluorene with azetidine under specific reaction conditions. The process often requires the use of catalysts and solvents to facilitate the reaction. For instance, the coupling reaction might be carried out in the presence of a palladium catalyst and a suitable base in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade equipment and reagents, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

3-(9,9-Dimethyl-2-fluorenyl)azetidine Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.

    Reduction: Reduction reactions can convert the fluorenyl group to a more saturated form.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield fluorenone derivatives, while substitution reactions could produce a variety of substituted azetidines.

Scientific Research Applications

3-(9,9-Dimethyl-2-fluorenyl)azetidine Hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving the interaction of small molecules with biological macromolecules.

    Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 3-(9,9-Dimethyl-2-fluorenyl)azetidine Hydrochloride involves its interaction with molecular targets through its fluorenyl and azetidine groups. These interactions can affect various biochemical pathways, depending on the specific context of its use. For instance, in biological systems, the compound might interact with proteins or nucleic acids, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Fluorene: A simpler compound with a similar fluorenyl structure.

    Azetidine: The parent compound of the azetidine ring.

    9,9-Dimethylfluorene: A compound with a similar fluorenyl group but without the azetidine ring.

Uniqueness

What sets 3-(9,9-Dimethyl-2-fluorenyl)azetidine Hydrochloride apart is the combination of the fluorenyl and azetidine structures, which imparts unique chemical and physical properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H20ClN

Molecular Weight

285.8 g/mol

IUPAC Name

3-(9,9-dimethylfluoren-2-yl)azetidine;hydrochloride

InChI

InChI=1S/C18H19N.ClH/c1-18(2)16-6-4-3-5-14(16)15-8-7-12(9-17(15)18)13-10-19-11-13;/h3-9,13,19H,10-11H2,1-2H3;1H

InChI Key

OQDCAVBANHDXQH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4CNC4)C.Cl

Origin of Product

United States

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